molecular formula C28H30N4O4S B14975334 5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

Cat. No.: B14975334
M. Wt: 518.6 g/mol
InChI Key: OAUALIPICGMGKV-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. Key structural features include:

  • Substituents at position 1: A 2-((2-ethylphenyl)amino)-2-oxoethyl group, introducing an amide-linked ortho-ethylphenyl moiety.
  • Substituents at position 3: A pentanamide chain terminated by a thiophen-2-ylmethyl group.

These modifications confer unique physicochemical and biological properties. Quinazolinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities due to their ability to interact with enzymes like tyrosine kinases and topoisomerases .

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

5-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide

InChI

InChI=1S/C28H30N4O4S/c1-2-20-10-3-5-13-23(20)30-26(34)19-32-24-14-6-4-12-22(24)27(35)31(28(32)36)16-8-7-15-25(33)29-18-21-11-9-17-37-21/h3-6,9-14,17H,2,7-8,15-16,18-19H2,1H3,(H,29,33)(H,30,34)

InChI Key

OAUALIPICGMGKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Ortho vs. Para Substitution : Ortho-ethylphenyl in the target compound improves target specificity but may require formulation adjustments to address lower aqueous solubility compared to para-substituted analogues .

Thiophene Advantage : The thiophen-2-ylmethyl group enhances membrane permeability compared to benzyl or phenethyl termini, as seen in Compounds B and C .

Quinazolinone vs. Heterocyclic Cores: Quinazolinones generally exhibit broader kinase inhibition, while oxadiazoles and thiazoles excel in antimicrobial applications due to their electronic profiles .

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